molecular formula C22H21N5O4S2 B2827554 ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate CAS No. 847402-08-8

ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Cat. No.: B2827554
CAS No.: 847402-08-8
M. Wt: 483.56
InChI Key: NECQHVSEAOAGCE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a complex organic compound with potential applications in medicinal chemistry and pharmaceuticals. Its unique structure, combining multiple functional groups, offers a broad spectrum of reactivity, making it a valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Typically involves starting from readily available organic compounds such as benzothiazole derivatives, phenyl triazoles, and ethyl acetate.

  • Reactions Involved: The synthesis might involve multiple steps, including acylation, thioether formation, and esterification. Each step will require specific reagents, catalysts, and conditions.

  • Reaction Conditions: Conditions such as temperature, pressure, and pH need to be meticulously controlled to ensure high yield and purity. For instance, esterification usually requires acidic conditions and may involve reagents like sulfuric acid or HCl as catalysts.

Industrial Production Methods: Industrial-scale production requires optimization for cost-effectiveness and safety. Methods may involve continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: Likely to involve reagents such as hydrogen peroxide or potassium permanganate, targeting specific sites for oxidation.

  • Reduction: Metal hydrides like sodium borohydride might be used to selectively reduce the compound.

  • Substitution: Nucleophilic substitution reactions can modify various functional groups, using reagents like sodium alkoxides.

Common Reagents and Conditions Used:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts: Acidic or basic catalysts like sulfuric acid or sodium hydroxide for esterification or hydrolysis.

Major Products Formed: The reactions can yield diverse products depending on the conditions and reagents. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can convert ketones to alcohols.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules for research and industrial purposes.

Medicine: May serve as a precursor for drug development, particularly in designing molecules targeting specific enzymes or receptors.

Industry: Employed in the synthesis of specialty chemicals and advanced materials, contributing to sectors such as agriculture, polymers, and electronics.

Mechanism of Action

Mechanism of Action: This compound can interact with biological targets via its multiple functional groups. For instance, it might inhibit enzymes by binding to their active sites, disrupting metabolic pathways. The presence of both triazole and benzothiazole moieties suggests potential for interaction with a wide range of biological targets, impacting cellular processes.

Molecular Targets and Pathways: Likely targets could include enzymes involved in nucleic acid synthesis, proteins within signaling pathways, and possibly ion channels. The specific pathways would depend on the compound’s exact application.

Comparison with Similar Compounds

  • Ethyl 2-((4-phenyl-1,2,4-triazol-3-yl)thio)acetate: Similar core structure but lacks the benzothiazole moiety.

  • Methyl 2-((5-((benzothiazol-2-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate: Methyl ester analog with similar functional groups.

  • 4-phenyl-1,2,4-triazol-3-yl thio derivatives: Varying substituents but sharing the triazole-thio linkage.

This blend of structural uniqueness and functional versatility makes ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate a noteworthy compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S2/c1-2-31-20(29)12-23-19(28)14-32-21-25-24-18(27(21)15-8-4-3-5-9-15)13-26-16-10-6-7-11-17(16)33-22(26)30/h3-11H,2,12-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECQHVSEAOAGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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